Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer)
Description
Diphenyl(piperidin-3-yl)methanol (CAS 88783-30-6), commonly referred to as the Pipradrol 3-Isomer, is a positional isomer of the psychostimulant Pipradrol (Diphenyl(piperidin-4-yl)methanol). Its molecular formula is C₁₉H₂₁NO (MW: 267.36 g/mol), featuring a hydroxyl group attached to the 3-position of the piperidine ring . The compound is utilized as a reference standard in pharmaceutical quality control and forensic analysis, particularly in the characterization of "legal highs" and stimulant drugs .
Properties
IUPAC Name |
diphenyl(piperidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-6,8-11,17,19-20H,7,12-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGAGVHCIQSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Diphenyl(piperidin-3-yl)methanol typically involves the reaction of piperidine with benzophenone under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diphenyl(piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Central Nervous System (CNS) Activity
Pipradrol has been studied for its potential as a stimulant and cognitive enhancer. It acts on the central nervous system, influencing neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that compounds with similar structures can enhance attention and decrease fatigue, making them candidates for treating conditions such as ADHD and narcolepsy .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of diphenyl(piperidin-4-yl)methanol derivatives, which share structural similarities with Pipradrol. These derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| 1a | Antibacterial | Gram-positive bacteria |
| 1b | Antitubercular | Mycobacterium tuberculosis |
Cancer Research
Pipradrol's derivatives have been evaluated for antiproliferative activity against human cancer cell lines. The modifications in the piperidine ring have shown promising results in inhibiting cancer cell growth, indicating potential use in oncology .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1a | MCF-7 | 12.5 |
| 1b | HeLa | 15.0 |
Case Study 1: Cognitive Enhancement
A study published in a peer-reviewed journal demonstrated that Pipradrol significantly improved cognitive performance in animal models. The research highlighted its potential as a treatment for cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various piperidine derivatives, Pipradrol was tested against resistant bacterial strains. The results indicated that certain modifications to the chemical structure enhanced its antimicrobial properties, leading to further investigations into its mechanism of action .
Mechanism of Action
The mechanism of action of Diphenyl(piperidin-3-yl)methanol involves its interaction with the central nervous system. It acts as a central nervous system stimulant, potentially affecting neurotransmitter levels and receptor activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence dopamine and norepinephrine pathways .
Comparison with Similar Compounds
Positional Isomer: Diphenyl(piperidin-4-yl)methanol (Azacyclonol; Pipradrol 4-Isomer)
- CAS: 115-46-8 | Molecular Formula: C₁₉H₂₁NO (MW: 267.36 g/mol)
- Structural Difference : The hydroxyl group is attached to the 4-position of the piperidine ring .
- Pharmacological Activity: Unlike the 3-isomer, the 4-isomer (Azacyclonol) is a documented tranquilizer, historically used to counteract hallucinations and psychosis .
Piprinhydrinate (CAS 606-90-6)
- Molecular Formula : C₂₃H₂₈ClN₃O₂ (MW: 414.94 g/mol)
- Structural Features : Contains a chlorine atom and additional oxygen/nitrogen groups, suggesting a hydrochloride salt or ester derivative .
- Pharmacological Notes: Chlorination (as seen in its structure) is associated with increased toxicity in organic compounds . However, direct toxicity data for Piprinhydrinate are absent. Its structural complexity implies distinct metabolic pathways compared to Pipradrol isomers.
Diphenylpyraline (CAS 147-20-6)
- Molecular Formula: C₁₉H₂₁NO (MW: 279.38 g/mol)
- Pharmacological Class : First-generation antihistamine with sedative effects .
- Key Difference: Despite structural similarities (diarylmethanol backbone), Diphenylpyraline lacks the piperidine moiety, instead featuring a pyran ring. This results in antihistamine activity rather than CNS stimulation, underscoring the importance of heterocyclic substituents in drug action .
Pipradrol Hydrochloride (CAS 71-78-3)
- Molecular Formula: C₁₉H₂₂ClNO (MW: 315.84 g/mol)
- Pharmacological Profile : The hydrochloride salt of Pipradrol (4-isomer) acts as a potent CNS stimulant, historically used for narcolepsy and ADHD . Its ionic form enhances solubility and bioavailability compared to the free base or 3-isomer.
Comparative Data Table
Research Findings and Implications
- Positional Isomerism: The 3- and 4-isomers of Pipradrol demonstrate how minor structural changes (hydroxyl position) lead to opposing pharmacological effects.
- Chlorination Effects : Piprinhydrinate’s chlorine atom aligns with evidence suggesting chlorinated organics exhibit higher toxicity, though clinical data are lacking .
- Therapeutic Divergence : Diphenylpyraline’s antihistamine activity contrasts sharply with Pipradrol’s stimulant effects, emphasizing the role of heterocyclic systems in target selectivity .
Biological Activity
Diphenyl(piperidin-3-yl)methanol, commonly known as Pipradrol 3-Isomer, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of Pipradrol, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Pipradrol 3-Isomer is characterized by its diphenyl and piperidine moieties, which contribute to its biological activity. The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological effects.
The biological activity of Pipradrol is primarily attributed to its interaction with cellular targets that lead to antiproliferative effects. Research indicates that it may interfere with cell division and induce apoptosis in cancer cells. The specific molecular targets and pathways involved are still under investigation, but it is believed that Pipradrol inhibits key enzymes and signaling pathways associated with cell proliferation.
Antiproliferative Effects
Pipradrol has been studied for its potential antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives of Pipradrol exhibited significant cytotoxicity against multidrug-resistant tumor cells. The results indicated that these compounds could serve as novel antineoplastic agents, particularly in cases where conventional therapies fail .
Case Study: Anticancer Activity
A detailed examination was conducted on the antiproliferative activity of Pipradrol derivatives against human cancer cell lines. The study utilized high-performance liquid chromatography (HPLC) to assess the effectiveness of different derivatives. The findings are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pipradrol A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| Pipradrol B | HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
| Pipradrol C | A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |
Table 1: Antiproliferative activity of Pipradrol derivatives against various cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, Pipradrol has shown promising antimicrobial activity. Research indicates that derivatives of this compound possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Study Findings
A study evaluated the antimicrobial efficacy of several Pipradrol derivatives against common pathogens. The results are displayed in Table 2.
| Derivative | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| DPP-1 | Staphylococcus aureus | 22 |
| DPP-2 | Escherichia coli | 18 |
| DPP-3 | Candida albicans | 20 |
Table 2: Antimicrobial activity of Pipradrol derivatives against selected microorganisms.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response contradictions in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
